N-(4-isopropylphenyl)-2-(2,7,9-trimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
Description
N-(4-isopropylphenyl)-2-(2,7,9-trimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a heterocyclic compound featuring a pyrido-thieno-pyrimidinone core fused with an acetamide substituent. The 4-isopropylphenyl group and 2,7,9-trimethyl substitutions likely influence its solubility, steric interactions, and binding affinity compared to simpler analogs .
Properties
IUPAC Name |
N-(4-propan-2-ylphenyl)-2-(4,11,13-trimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2S/c1-12(2)16-6-8-17(9-7-16)26-18(28)11-27-15(5)25-20-19-13(3)10-14(4)24-22(19)30-21(20)23(27)29/h6-10,12H,11H2,1-5H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXBDSGXJUNWNEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C3=C(S2)C(=O)N(C(=N3)C)CC(=O)NC4=CC=C(C=C4)C(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-isopropylphenyl)-2-(2,7,9-trimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the isoquinoline and thiazolopyrimidine intermediates, followed by their coupling under specific conditions to form the final compound. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry, automated synthesis, and high-throughput screening to streamline the process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-(4-isopropylphenyl)-2-(2,7,9-trimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: Researchers may explore its biological activity, including potential interactions with enzymes, receptors, or other biomolecules.
Medicine: The compound could be investigated for its pharmacological properties, such as potential therapeutic effects or as a lead compound for drug development.
Industry: Its unique structure may find applications in the development of new materials, catalysts, or other industrial products.
Mechanism of Action
The mechanism of action of N-(4-isopropylphenyl)-2-(2,7,9-trimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table synthesizes data from analogous compounds to highlight structural, synthetic, and physicochemical differences:
Key Observations:
Structural Modifications and Yield: The introduction of bulkier substituents (e.g., 4-isopropylphenyl) may reduce synthetic yields compared to simpler phenyl or phenoxy groups, as seen in compounds 24 (73%) and 4f (92%) . Steric hindrance during alkylation or condensation steps likely contributes to this trend. The 4-nitrobenzylideneamino group in 4f enhances crystallinity, reflected in its higher melting point (218–220°C) compared to phenylamino analogs (143–145°C) .
However, the pyrido-thieno-pyrimidinone core’s planar structure may limit solubility, a challenge observed in cyclopenta-thieno-pyrimidinone derivatives (e.g., Compound 24 in ).
Synthetic Routes: The target compound likely shares synthetic steps with analogs, such as nucleophilic substitution (e.g., alkylation of thiopyrimidines with chloroacetamides) or condensation with fused sodium acetate in ethanol .
Research Findings and Limitations
- Spectroscopic Data : IR and NMR profiles for analogs (e.g., C=O stretches at 1,730 cm⁻¹ , aromatic protons at δ 7.37–7.47 ppm ) suggest the target compound would exhibit similar signatures, with shifts depending on substituent electronic effects.
- Biological Data Gaps: No direct evidence links the target compound to kinase inhibition or cytotoxicity.
- Contradictions: Higher yields in nitro-substituted derivatives (e.g., 4f ) contrast with lower yields in phenylamino analogs (e.g., Compound 24 ), underscoring the need for optimized conditions for bulky substituents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
